6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride
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Overview
Description
6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride is a versatile chemical compound used in scientific research. This compound is known for its applications in drug development and studying molecular interactions, making it a valuable tool for scientists seeking innovative solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride typically involves multi-step organic synthesis. The process often starts with the preparation of pyridine derivatives, followed by cyclization and functionalization reactions to introduce the pyridazine ring and carboxylic acid group. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening of reaction conditions, and employing cost-effective reagents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
Scientific Research Applications
6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and exhibit diverse biological activities.
Pyridine Derivatives: These compounds, including pyridine-based drugs, are known for their wide range of pharmacological properties.
Pyrazine Derivatives: Pyrazine-based compounds are also structurally related and have various applications in medicinal chemistry .
Uniqueness
6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable tool for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3.ClH/c14-9-7(10(15)16)5-8(12-13-9)6-1-3-11-4-2-6;/h1-5H,(H,13,14)(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVCTYLJNHWRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=O)C(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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